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Compound of Interest

Compound Name: (5-Nitro-pyridin-2-yl)-thiourea

Cat. No.: B12438917

An In-depth Spectroscopic Guide to (5-Nitro-pyridin-2-yl)-thiourea for Researchers and Drug
Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (5-
Nitro-pyridin-2-yl)-thiourea, a compound of interest in medicinal chemistry due to the
prevalence of both thiourea and nitro-pyridine moieties in biologically active molecules.[1][2][3]
[4] This document details the synthesis, experimental protocols for spectroscopic
characterization, and a summary of expected spectral data.

Synthesis and Characterization

(5-Nitro-pyridin-2-yl)-thiourea can be synthesized through the reaction of 2-amino-5-
nitropyridine with an appropriate isothiocyanate precursor. Acommon method involves the in-
situ generation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate,
which then reacts with the amine.

The synthesis workflow begins with the reaction of ammonium thiocyanate and benzoyl
chloride to form the isothiocyanate intermediate. This is followed by the addition of 2-amino-5-
nitropyridine. The final step involves hydrolysis to yield the target compound, (5-Nitro-pyridin-
2-yl)-thiourea.
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Figure 1: Synthesis workflow for (5-Nitro-pyridin-2-yl)-thiourea.

Spectroscopic Analysis

The structural elucidation of (5-Nitro-pyridin-2-yl)-thiourea is accomplished through a
combination of spectroscopic techniques, including FT-IR, UV-Vis, NMR, and Mass
Spectrometry.

The general workflow for analysis involves synthesizing the compound, purifying it, and then
subjecting it to various spectroscopic techniques. Each technique provides unique structural
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information, which is then combined to confirm the identity and purity of the compound.

Spectroscopic Analysis Workflow
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Figure 2: General workflow for spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The
spectrum is typically recorded using KBr pellets. Characteristic vibrational bands for thiourea
derivatives include N-H, C=S, and C-N stretching frequencies. The presence of the nitro group

and the pyridine ring will also give rise to distinct peaks.[5][6]

Table 1: FT-IR Spectroscopic Data
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] ) Expected Wavenumber o
Vibrational Mode ( 1 Description
cm-

Stretching vibrations of the N-

H groups in the thiourea

v(N-H) 3150 - 3400 i _
moiety. Multiple bands may be
observed.[6]
) Stretching vibration of C-H
v(C-H) aromatic 3000 - 3100 ) o
bonds in the pyridine ring.
Asymmetric stretching of the
vasym(NO2) 1500 - 1560 )
nitro group.
Mixed vibration of C=N
v(C=N) + 3(N-H) 1550 - 1620 ) _
stretching and N-H bending.
Symmetric stretching of the
vsym(NO2) 1335 - 1385 )
nitro group.
Stretching vibrations of the C-
v(C-N) 1250 - 1350
N bonds.[7]
Thioamide C=S stretching
vibration. This band is
v(C=S) 700 - 850

characteristic of thioureas.[5]

[7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
The spectrum, typically recorded in a solvent like methanol or ethanol, is expected to show
absorption bands corresponding to m —» 1 and n - TT* transitions within the aromatic pyridine
ring and the thiourea moiety.

Table 2: UV-Vis Spectroscopic Data
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Wavelength (Amax) Electronic Transition Chromophore

Pyridine ring and C=0 (if from
~230 - 260 nm m~-T

precursor)[8]
~280 - 320 nm mT-T/n-T Thiocarbonyl group (C=S)[8]
~330 - 380 nm n- 1 Nitro group (NO2)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are essential for determining the detailed molecular structure,
including the connectivity of atoms. Spectra are typically recorded in deuterated solvents like
DMSO-ds or CDCls.

H NMR: The proton NMR spectrum will show signals for the aromatic protons on the pyridine
ring and the N-H protons of the thiourea group. The chemical shifts and coupling patterns are

indicative of their positions.

13C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom,

including the characteristic thiocarbonyl carbon (C=S).

Table 3: NMR Spectroscopic Data (Predicted in DMSO-ds)
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Chemical Shift (5,

Nucleus Multiplicity Assignment
ppm)
) N-H proton (amide-

1H ~11.0-13.0 Singlet (broad) ]

like)

) N-H proton (amine-

H ~9.5-105 Singlet (broad) )

like)

Proton at C6 of the
H ~8.8-9.2 Doublet S

pyridine ring

Proton at C4 of the
1H ~8.2-8.5 Doublet of Doublets S

pyridine ring

Proton at C3 of the
1H ~7.0-75 Doublet o

pyridine ring

C=S (Thiocarbonyl
13C ~180 - 185 -

carbon)[8][9]
13C ~150 - 155 - C2 of the pyridine ring

C5 of the pyridine rin
13C ~145 - 150 - by J

(attached to NO2)
13C ~135- 140 - C4 of the pyridine ring
13C ~125-130 - C6 of the pyridine ring
13C ~115-120 - C3 of the pyridine ring

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
compound, confirming its elemental composition. The molecular ion peak (M*) corresponding
to the molecular weight of CeHsN4O2S (198.20 g/mol ) is expected.

Table 4: Mass Spectrometry Data
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m/z Value lon Description

Molecular ion peak for

~198 [M]*
CeHeN4O2S.
Varies [M - NO2]*+ Loss of the nitro group.
] Fragmentation of the thiourea
Varies [M - NH2CS]*+ ] ]
side chain.
Fragments corresponding to
Varies Various the nitropyridine ring and

thiourea moiety.

Experimental Protocols

FT-IR Spectroscopy:

A small sample of (5-Nitro-pyridin-2-yl)-thiourea is finely ground with spectroscopic grade

potassium bromide (KBr).

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

The pellet is placed in the sample holder of an FT-IR spectrometer.

The spectrum is recorded in the range of 4000-400 cm~1.
UV-Vis Spectroscopy:

A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.qg.,
methanol, 10-> M).

The solution is placed in a quartz cuvette.

A baseline spectrum of the pure solvent is recorded.

The absorption spectrum of the sample solution is recorded over a range of 200-800 nm.

NMR Spectroscopy:
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o Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g.,
DMSO-ds) in an NMR tube.

e A small amount of tetramethylsilane (TMS) may be added as an internal standard (6 0.00
ppm).

e 1H and 3C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 600
MHz).

Mass Spectrometry:

o Asample is introduced into the mass spectrometer, typically via direct infusion or after
separation by gas or liquid chromatography.

e The sample is ionized using an appropriate method, such as Electron lonization (El) or
Electrospray lonization (ESI).

e The mass-to-charge ratios of the resulting ions are measured by the mass analyzer.

Potential Biological Sighaling Pathways

Thiourea derivatives and nitroaromatic compounds are known to exhibit a wide range of
biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[2][3][4]
The (5-Nitro-pyridin-2-yl)-thiourea scaffold could potentially interact with various biological
targets. For instance, many anticancer agents function by inducing apoptosis. This can occur
through pathways involving the inhibition of regulatory proteins like Bcl-2, which leads to the
activation of caspases and subsequent programmed cell death.
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Figure 3: A potential signaling pathway modulated by the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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